molecular formula C16H18N2O4S B2799423 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 514183-40-5

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2799423
CAS No.: 514183-40-5
M. Wt: 334.39
InChI Key: JMXYACYSUYKSNR-UHFFFAOYSA-N
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Description

The compound 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid belongs to a class of hybrid molecules featuring a pyrrolidin-2,5-dione (succinimide) core linked via a thioether bond to a nicotinic acid moiety. Key structural features include:

  • Thioether linkage: The sulfur atom bridges the pyrrolidinone and nicotinic acid groups, influencing stability and redox activity .
  • Nicotinic acid moiety: A pyridine-3-carboxylic acid group that may confer solubility or metal-binding properties .

Properties

IUPAC Name

2-(1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c19-13-9-12(15(20)18(13)10-5-2-1-3-6-10)23-14-11(16(21)22)7-4-8-17-14/h4,7-8,10,12H,1-3,5-6,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXYACYSUYKSNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of cyclohexylamine with maleic anhydride to form the cyclohexyl-substituted dioxopyrrolidinyl intermediate. This intermediate is then reacted with thiol-containing nicotinic acid derivatives under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nicotinic acid moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the nicotinic acid moiety.

    Reduction: Reduced forms of the dioxopyrrolidinyl ring.

    Substitution: Substituted nicotinic acid derivatives.

Scientific Research Applications

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : Cyclohexyl substitution increases logP compared to unsubstituted or aryl-substituted analogs, which may enhance blood-brain barrier penetration .
  • Solubility : Nicotinic acid’s carboxylic acid group confers water solubility, but bulky substituents (e.g., cyclohexyl) reduce aqueous solubility compared to smaller groups like ethoxy .
  • Stability: Thioether linkages are less prone to hydrolysis than ethers, but electron-withdrawing groups (e.g., ketones in pyrrolidinone) may increase susceptibility to nucleophilic attack .

Research Implications

  • Drug design : Cyclohexyl substitution balances lipophilicity and steric effects, making the compound a candidate for targeting hydrophobic binding pockets .
  • Toxicity : The irritant hazard class common to analogs underscores the need for protective handling measures .

Biological Activity

2-((1-Cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉N₃O₄S
  • Molecular Weight : 325.39 g/mol
  • CAS Number : 1951435-87-2

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : This compound exhibits affinity for nAChRs, which are crucial in neurotransmission and have implications in neurodegenerative diseases.
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Effects : There is evidence indicating the compound may modulate inflammatory pathways, contributing to its potential therapeutic effects.

Table 1: Biological Activity Summary

Activity TypeObservations
Receptor Binding High affinity for nAChRs (IC50 values in the low micromolar range)
Antioxidant Activity Reduces reactive oxygen species (ROS) levels in vitro
Anti-inflammatory Inhibition of TNF-alpha and IL-6 production in macrophages

Case Study 1: Neuroprotective Effects

A study conducted on neuroblastoma cell lines demonstrated that this compound significantly reduced cell death induced by oxidative stress. The mechanism was linked to the activation of nAChRs, leading to increased intracellular calcium levels and subsequent activation of survival pathways.

Case Study 2: Anti-inflammatory Potential

In a murine model of acute inflammation, administration of the compound resulted in a significant decrease in paw swelling and inflammatory cytokine levels compared to control groups. This suggests a promising role for this compound in managing inflammatory conditions.

Research Findings

Recent research has focused on the synthesis and optimization of this compound derivatives to enhance its biological activity. Structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl group can lead to improved receptor binding and increased potency against inflammatory markers.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-((1-cyclohexyl-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid, and how can purity be ensured?

  • Methodological Answer : Synthesis involves multi-step reactions, including thioether bond formation between the pyrrolidinone and nicotinic acid moieties. Key steps include:

  • Cyclohexyl group introduction via nucleophilic substitution or coupling reactions under inert conditions.
  • Thiolation using reagents like Lawesson’s reagent or thiourea derivatives.
  • Purification via high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) to isolate the product from by-products .
  • Purity validation using LC-MS (>95% purity) and NMR (¹H/¹³C) to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks to confirm cyclohexyl protons (δ 1.2–2.1 ppm), thioether linkage (δ 3.5–4.0 ppm), and aromatic protons from nicotinic acid (δ 8.0–9.0 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone and nicotinic acid) and thioether (C-S at ~600–700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C₁₆H₂₀N₂O₄S) .

Q. What in vitro assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against cyclooxygenase-2 (COX-2) or phosphodiesterase (PDE) using fluorometric/colorimetric substrates (e.g., prostaglandin conversion for COX-2) .
  • Cell-Based Assays : Measure anti-inflammatory activity via TNF-α/IL-6 ELISA in LPS-stimulated macrophages .
  • Dose-Response Curves : Use 3-4 logarithmic concentrations (e.g., 1–100 µM) with triplicate replicates to calculate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps (e.g., thioether bond formation) .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents (e.g., DMF vs. THF) and temperatures (e.g., 80–100°C) .
  • Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to explore alternative pathways and reduce side-product formation .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for COX-2 inhibition) and assess variability using ANOVA or chi-square tests .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., cyclohexyl vs. ethyl groups) on activity using molecular docking (e.g., AutoDock Vina) to identify critical binding interactions .
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line consistency, serum-free media) to isolate compound-specific effects .

Q. What experimental design strategies improve yield and scalability?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a Box-Behnken or central composite design to optimize variables (e.g., temperature, catalyst loading, stoichiometry) with 15–20 experimental runs .
  • Scale-Up Criteria : Monitor heat transfer and mixing efficiency using dimensionless numbers (Reynolds, Damköhler) to avoid mass transfer limitations in batch reactors .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and atom economy to prioritize sustainable pathways .

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